![molecular formula C29H30FeNOP B12060993 (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its high enantiomeric purity (≥97%) and is often employed in the formation of metal complexes, which are crucial in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline typically involves the following steps:
Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the ferrocenyl group: The ferrocenyl group is introduced through a palladium-catalyzed cross-coupling reaction.
Phosphine functionalization: The diphenylphosphino group is added via a substitution reaction, often using a phosphine reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ferrocenyl group can be reduced under specific conditions.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced ferrocenyl derivatives.
Substitution: Substituted oxazoline derivatives.
Scientific Research Applications
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is widely used in scientific research, particularly in:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: Used in the study of enzyme mimetics and bioinorganic chemistry.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of specific products with high enantiomeric purity. The ferrocenyl and phosphine groups play crucial roles in stabilizing the metal center and enhancing the catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another chiral ligand used in asymmetric catalysis.
2-(Diphenylphosphino)benzoic acid: Used in similar catalytic applications.
Uniqueness
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline is unique due to its high enantiomeric purity and the presence of both ferrocenyl and oxazoline groups, which provide enhanced stability and catalytic activity compared to other similar compounds.
Properties
Molecular Formula |
C29H30FeNOP |
|---|---|
Molecular Weight |
495.4 g/mol |
InChI |
InChI=1S/C24H25NOP.C5H5.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-16,22H,17H2,1-3H3;1-5H;/t22-;;/m1../s1 |
InChI Key |
PIKHGGNXFQMMMR-GJICFQLNSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C([CH]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C([CH]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



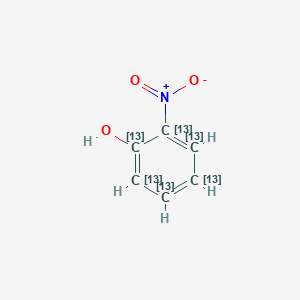
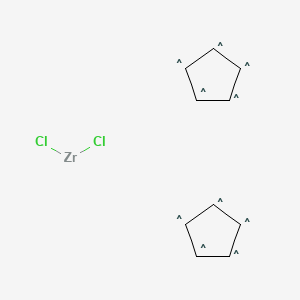
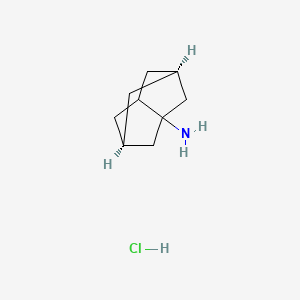
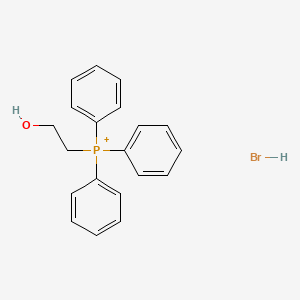
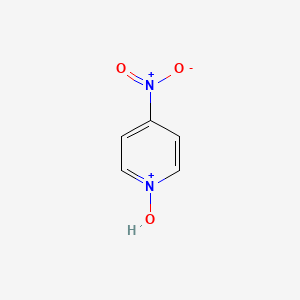

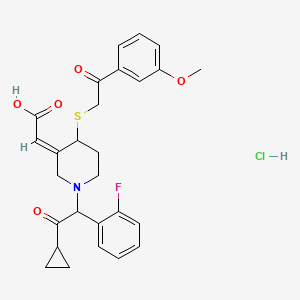
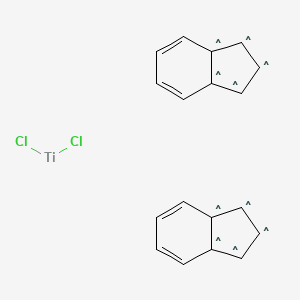
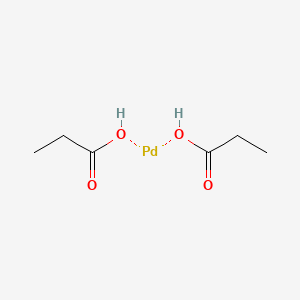
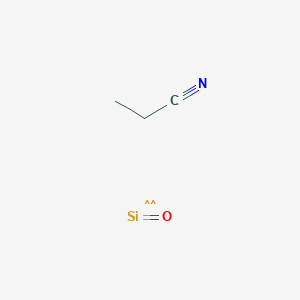
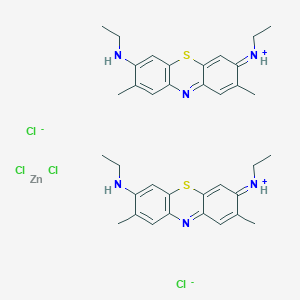
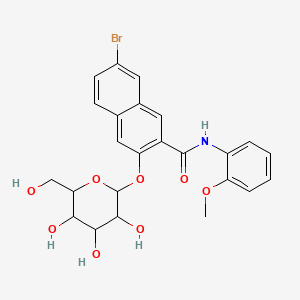
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
